![molecular formula C24H22N8O2 B292246 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea, also known as MPSPU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea involves the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to inhibit the JAK/STAT pathway, which is involved in neurodegeneration.
Biochemical and Physiological Effects:
1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. In cancer research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of using 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea in lab experiments is its ability to inhibit multiple signaling pathways involved in various diseases. This makes it a potential candidate for the development of multi-targeted therapies. However, one of the limitations of using 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea as a multi-targeted therapy for various diseases. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea in vivo, as well as its potential toxicity and side effects.
合成法
The synthesis of 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea involves the reaction of 4-methylphenylhydrazine, 5-phenylcarbamoyl-1H-pyrazole-4-carboxylic acid, and phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea.
科学的研究の応用
1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea has been shown to improve cognitive function and reduce neuroinflammation.
特性
分子式 |
C24H22N8O2 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea |
InChI |
InChI=1S/C24H22N8O2/c1-16-12-14-19(15-13-16)29-30-20-21(27-23(33)25-17-8-4-2-5-9-17)31-32-22(20)28-24(34)26-18-10-6-3-7-11-18/h2-15,29H,1H3,(H4,25,26,27,28,30,31,32,33,34) |
InChIキー |
MULKEEXAPKIRRS-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN=C2NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN=C2NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN=C2NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
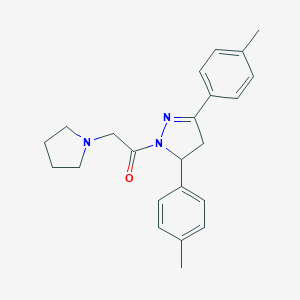
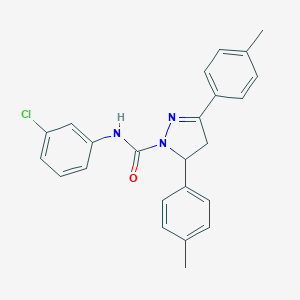
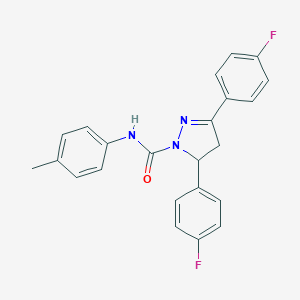
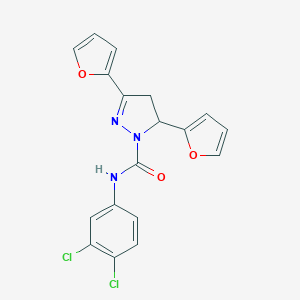

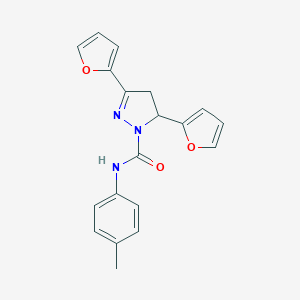
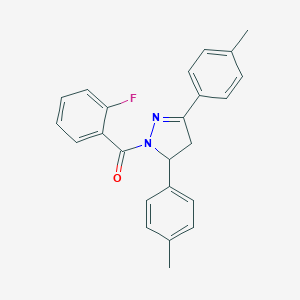
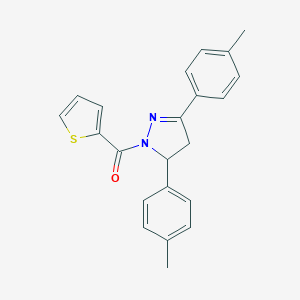
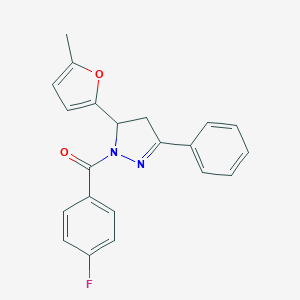
![3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292182.png)

![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)